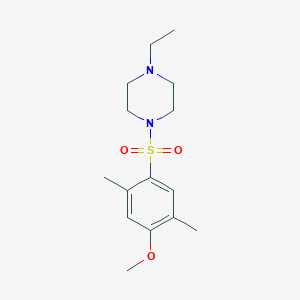amine CAS No. 886128-91-2](/img/structure/B345006.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a methoxypropyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the bromination of 3-ethoxybenzenesulfonamide, followed by the introduction of the methoxypropyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-chloropropyl)benzenesulfonamide
- 4-bromo-3-methoxy-N-phenylbenzamide
- 4-bromo-3-methylbenzonitrile
Uniqueness
[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
886128-91-2 |
|---|---|
Molecular Formula |
C12H18BrNO4S |
Molecular Weight |
352.25g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-3-18-12-9-10(5-6-11(12)13)19(15,16)14-7-4-8-17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
YLXCZQBDVHBMSA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCOC)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


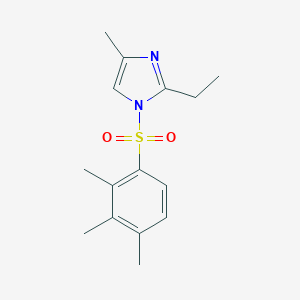
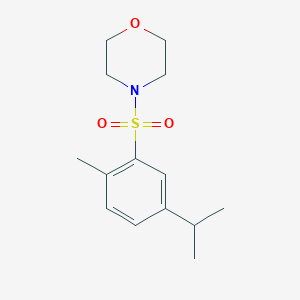
![2-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B344931.png)
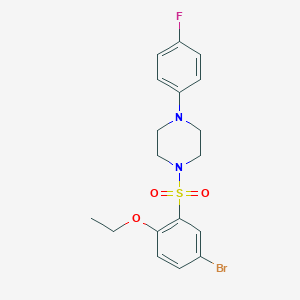
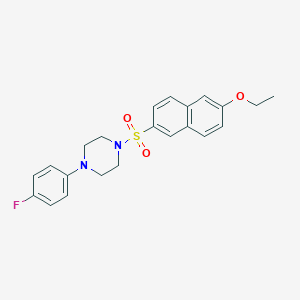
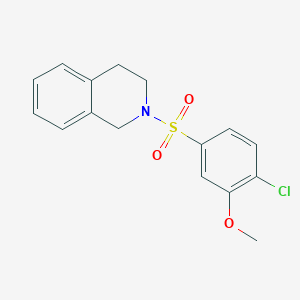
![2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344936.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344937.png)
![2-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344938.png)
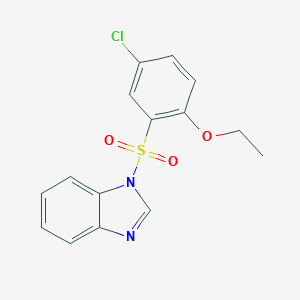
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344940.png)
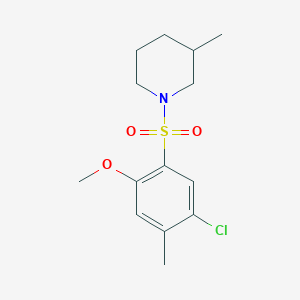
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344944.png)
